![molecular formula C20H19N3O3S2 B2636839 (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 477215-71-7](/img/structure/B2636839.png)
(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Antimicrobial and Anticancer Applications
One area of research has concentrated on the synthesis of heterocyclic compounds using thiadiazole derivatives as precursors, assessing their antimicrobial activities. For instance, thiosemicarbazide derivatives have been used as a building block in the synthesis of target heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and thiadiazole, among others. These synthesized compounds were evaluated for their antimicrobial potential, showcasing the broad applicability of thiadiazole derivatives in developing agents with potential antimicrobial properties (Elmagd et al., 2017).
Furthermore, microwave-assisted synthesis of thiadiazole-containing compounds has led to the identification of novel agents exhibiting significant anticancer activity. This synthesis approach underlines the role of thiadiazole scaffolds in pharmacological research, particularly in exploring new anticancer therapies (Tiwari et al., 2017).
Anti-inflammatory and Anti-arrhythmic Activities
Research on 1,3,4-thiadiazole derivatives has also extended into the development of compounds with anti-inflammatory properties. Specific studies focused on the synthesis of derivatives exhibiting anti-inflammatory activity, highlighting the potential of thiadiazole derivatives in therapeutic applications beyond their antimicrobial and anticancer properties (Labanauskas et al., 2001).
Additionally, compounds based on 1,3,4-thiadiazole and piperidine structures have been investigated for their anti-arrhythmic activity. This line of research underscores the versatility of thiadiazole derivatives in addressing a range of cardiovascular conditions, further broadening the scope of scientific applications (Abdel‐Aziz et al., 2009).
Synthesis and Structural Analysis
The structural analysis and synthesis of thiadiazole derivatives have been pivotal in exploring their potential applications. Studies involving the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd have provided insights into the structural characteristics and potential applications of these compounds in various scientific domains (Adhami et al., 2012).
properties
IUPAC Name |
(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-25-16-10-8-14(12-17(16)26-2)9-11-18(24)21-19-22-23-20(28-19)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,22,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZBEQISJJQAP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.